N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)heptanamide
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Overview
Description
This compound is characterized by its unique structure, which includes a phenylmethylidene hydrazino group attached to a heptanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-({2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEPTANAMIDE typically involves the condensation of a hydrazine derivative with a carbonyl compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine hydrate, benzaldehyde, and heptanoyl chloride. The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the condensation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-[3-({2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEPTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenylmethylidene group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-({2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEPTANAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe. The compound’s ability to interact with biological molecules makes it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties. The compound’s structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-({2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEPTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
- N-{4-[(2-{(E)-[4-(diethylamino)phenyl]methylidene}hydrazino)carbonyl]phenyl}propanamide
- N-{4-[(2-{(E)-[4-(fluorophenyl)methylidene}hydrazino)carbonyl]phenyl}benzenesulfonamide
- N-{4-[(2-{(E)-[4-(methoxyphenyl)methylidene}hydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide
Comparison: Compared to these similar compounds, N-[3-({2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEPTANAMIDE is unique due to its heptanamide backbone, which may confer different chemical and biological properties.
Properties
Molecular Formula |
C21H25N3O2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-(heptanoylamino)benzamide |
InChI |
InChI=1S/C21H25N3O2/c1-2-3-4-8-14-20(25)23-19-13-9-12-18(15-19)21(26)24-22-16-17-10-6-5-7-11-17/h5-7,9-13,15-16H,2-4,8,14H2,1H3,(H,23,25)(H,24,26)/b22-16+ |
InChI Key |
VLLUIAGSWYFETF-CJLVFECKSA-N |
Isomeric SMILES |
CCCCCCC(=O)NC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=CC(=C1)C(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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